(3-Bromophenyl)(4-fluoro-2-methylphenyl)methanol

Descripción

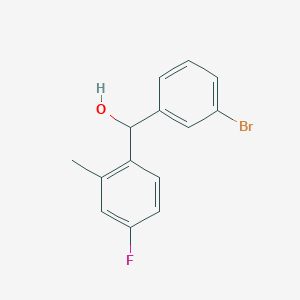

(3-Bromophenyl)(4-fluoro-2-methylphenyl)methanol is a diaryl methanol derivative featuring two substituted aromatic rings attached to a central carbon bearing a hydroxyl group. Its molecular formula is C₁₄H₁₃BrFO (molecular weight: 310.16 g/mol), with a 3-bromophenyl group and a 4-fluoro-2-methylphenyl group. The compound’s structure (Figure 1) is characterized by:

- 4-Fluoro-2-methylphenyl moiety: A benzene ring with fluorine at the 4-position (electron-withdrawing) and a methyl group at the 2-position (electron-donating and steric).

- Methanol group: A hydroxyl (-OH) group at the central carbon, enabling hydrogen bonding and influencing solubility.

This compound’s structural complexity makes it valuable in pharmaceutical and materials science research, particularly in studying halogen interactions and stereochemical effects .

Propiedades

IUPAC Name |

(3-bromophenyl)-(4-fluoro-2-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrFO/c1-9-7-12(16)5-6-13(9)14(17)10-3-2-4-11(15)8-10/h2-8,14,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJLVYKCCHZOCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(C2=CC(=CC=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(4-fluoro-2-methylphenyl)methanol typically involves the following steps:

Grignard Reaction: One common method involves the reaction of 3-bromobenzyl bromide with 4-fluoro-2-methylphenylmagnesium bromide. This Grignard reagent is prepared by reacting 4-fluoro-2-methylbromobenzene with magnesium in anhydrous ether.

Reduction: Another approach involves the reduction of the corresponding ketone, (3-bromophenyl)(4-fluoro-2-methylphenyl)ketone, using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of (3-Bromophenyl)(4-fluoro-2-methylphenyl)methanol may involve optimized versions of the above methods, with a focus on yield, purity, and cost-effectiveness. Large-scale production might utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxyl group in (3-Bromophenyl)(4-fluoro-2-methylphenyl)methanol can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can undergo reduction reactions, particularly the reduction of the bromine substituent to a hydrogen atom using hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in ethanol.

Substitution: Sodium azide in dimethylformamide, thiourea in ethanol.

Major Products

Oxidation: (3-Bromophenyl)(4-fluoro-2-methylphenyl)ketone.

Reduction: (3-Hydroxyphenyl)(4-fluoro-2-methylphenyl)methanol.

Substitution: (3-Aminophenyl)(4-fluoro-2-methylphenyl)methanol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of phenylmethanol have been studied for their ability to inhibit tumor growth by targeting specific cellular pathways. A study demonstrated that introducing halogen substituents can enhance the bioactivity of phenolic compounds against cancer cells, suggesting that (3-Bromophenyl)(4-fluoro-2-methylphenyl)methanol may exhibit similar effects due to its bromine and fluorine substituents .

Antihistamine Properties

The synthesis of antihistamine drugs often involves phenolic compounds. The structure of (3-Bromophenyl)(4-fluoro-2-methylphenyl)methanol aligns with known antihistamines, which could be explored for developing new medications targeting allergic reactions or asthma .

Organic Synthesis

Reactions and Transformations

The compound can serve as a versatile intermediate in various organic reactions. It can undergo Friedel-Crafts reactions, which are pivotal in synthesizing more complex aromatic compounds. For instance, its reactivity with electrophiles could lead to the formation of triarylmethanes, which are valuable in organic synthesis for producing dyes and pharmaceuticals .

Catalyzed Reactions

Recent studies have highlighted the use of methanol as a C1 source in N-methylation reactions, where compounds like (3-Bromophenyl)(4-fluoro-2-methylphenyl)methanol could be utilized as substrates for further functionalization under mild conditions. This approach enhances the efficiency of synthesizing amines and related derivatives .

Material Science

Polymer Chemistry

Compounds with similar frameworks have been investigated for their potential applications in polymer chemistry. The introduction of bromine and fluorine can influence the thermal and mechanical properties of polymers. Research into polymers derived from phenolic compounds suggests that they could be used in high-performance materials due to their stability and resistance to degradation .

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structure | Application Area | Key Findings |

|---|---|---|---|

| (3-Bromophenyl)(4-fluoro-2-methylphenyl)methanol | Structure | Medicinal Chemistry | Potential anticancer and antihistamine activity |

| 4-Fluorobenzyl alcohol | Structure | Organic Synthesis | Effective intermediate for various transformations |

| 3-Bromophenol | Structure | Material Science | High thermal stability in polymer applications |

Case Study 1: Anticancer Activity

A study on phenolic compounds demonstrated that halogenated derivatives exhibited enhanced cytotoxicity against various cancer cell lines. The presence of bromine and fluorine was crucial for increasing the selectivity towards cancer cells while minimizing toxicity towards normal cells .

Case Study 2: Synthesis of Antihistamines

Research focused on synthesizing new antihistamines using derivatives similar to (3-Bromophenyl)(4-fluoro-2-methylphenyl)methanol showed promising results in terms of efficacy and safety profiles. These studies underline the importance of structural modifications in improving drug activity .

Mecanismo De Acción

The mechanism by which (3-Bromophenyl)(4-fluoro-2-methylphenyl)methanol exerts its effects depends on its specific application:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Polymerization: In materials science, the compound can participate in polymerization reactions, contributing to the formation of polymers with desired properties.

Comparación Con Compuestos Similares

Structural Analogs with Halogen-Substituted Aromatic Groups

Key Observations :

Substituent Effects :

- Bromine at the 3-position (target compound) vs. 4-position (e.g., p-tolyl in ) alters electronic and steric profiles. Bromine’s electron-withdrawing nature enhances electrophilic reactivity, while fluorine’s smaller size increases metabolic stability compared to bulkier halogens like chlorine .

- The 4-fluoro-2-methylphenyl group in the target compound combines steric hindrance (from CH₃) with polarity (from F), affecting solubility and intermolecular interactions .

Functional Group Impact: The diaryl methanol structure in the target compound enables hydrogen bonding, distinguishing it from α,β-unsaturated ketones () and carboxylic acids (). This increases hydrophilicity compared to purely aromatic hydrocarbons . Carboxylic acids (e.g., ) exhibit higher acidity (pKa ~4-5) than alcohols (pKa ~15–16), influencing their behavior in biological systems .

Cycloheptyl-substituted analogs () show greater hydrophobicity due to the aliphatic ring, reducing aqueous solubility .

Actividad Biológica

(3-Bromophenyl)(4-fluoro-2-methylphenyl)methanol is an organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

Biological Activity Overview

The biological activity of (3-Bromophenyl)(4-fluoro-2-methylphenyl)methanol includes antimicrobial , antifungal , and anticancer properties. The presence of halogen substituents (bromine and fluorine) is often associated with enhanced biological activity due to their effects on molecular interactions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the introduction of halogen atoms has been shown to improve the efficacy against various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluating the antibacterial activity of halogenated phenolic compounds found that those with bromine and fluorine substitutions demonstrated notable inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

These findings suggest that (3-Bromophenyl)(4-fluoro-2-methylphenyl)methanol may possess similar antimicrobial properties due to its structural features .

Antifungal Activity

In addition to antibacterial effects, the compound has potential antifungal activity. Studies on related compounds indicate that halogenated derivatives can inhibit fungal growth effectively.

Case Study: Antifungal Efficacy

Research conducted on various phenolic compounds revealed that those with bromine or fluorine substituents showed significant antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM .

The mechanism by which (3-Bromophenyl)(4-fluoro-2-methylphenyl)methanol exerts its biological effects is primarily through interaction with biological macromolecules. The hydroxyl group can form hydrogen bonds, while the aromatic rings facilitate π-π stacking interactions with DNA or proteins, potentially disrupting their functions.

Comparison with Similar Compounds

To understand the unique properties of (3-Bromophenyl)(4-fluoro-2-methylphenyl)methanol, it is beneficial to compare it with structurally related compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 2-(4-Amino-3,5-dichlorophenyl)ethanol | Amino-substituted phenol | Moderate antibacterial activity |

| Aripiprazole | Neuroleptic drug | Antipsychotic effects |

| Indole Derivatives | Aromatic compounds | Diverse biological activities |

These comparisons highlight the distinctiveness of (3-Bromophenyl)(4-fluoro-2-methylphenyl)methanol in terms of its potential applications in pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.